molecular formula C17H22N2O3S B2940610 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-methylbenzenesulfonamide CAS No. 1421456-55-4

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-methylbenzenesulfonamide

Cat. No.: B2940610
CAS No.: 1421456-55-4
M. Wt: 334.43
InChI Key: SUVSWOSJGNRWQE-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-methylbenzenesulfonamide is a chemical compound of significant interest in scientific research. It features a molecular structure that incorporates both a 4-methylbenzenesulfonamide (tosyl) group and a 4-(dimethylamino)phenyl moiety, connected by a 2-hydroxyethylamine chain. This unique combination suggests potential as a key intermediate or building block in synthetic organic chemistry, particularly in the development of more complex molecules for pharmaceutical and materials science research . The presence of the sulfonamide functional group is a subject of extensive study, as this class of compounds is known to exhibit a wide range of biological activities. Researchers investigate sulfonamide derivatives for their potential roles as enzyme inhibitors, with applications in various biochemical and pharmacological assays . The dimethylamino group attached to the phenyl ring can influence the compound's electronic properties and solubility, making it a valuable scaffold for structure-activity relationship (SAR) studies. This compound is intended for use in laboratory research and chemical synthesis only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions and consult relevant literature for specific application protocols.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-13-4-10-16(11-5-13)23(21,22)18-12-17(20)14-6-8-15(9-7-14)19(2)3/h4-11,17-18,20H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVSWOSJGNRWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Dimethylamino)-N-(2-hydroxyethyl)benzamide

The foundational step involves coupling 4-dimethylaminobenzoic acid with ethanolamine to form the hydroxyethylamide intermediate.

Procedure :

  • Acid Chloride Formation : 4-Dimethylaminobenzoic acid (1.00 g, 6.05 mmol) is treated with oxalyl chloride (2.31 g, 18.2 mmol) in dichloromethane (30 mL) catalyzed by DMF. The mixture is stirred at room temperature until gas evolution ceases.
  • Amide Coupling : Ethanolamine (1.11 g, 18.2 mmol) and triethylamine (1.84 g, 18.2 mmol) are added to the acid chloride solution. The reaction is stirred for 12 hours, followed by aqueous workup and silica gel chromatography (0–10% methanol in dichloromethane).
    Yield : 61% (763 mg).
    Characterization : $$ ^1\text{H NMR} $$ (400 MHz, MeOD-d4): δ 7.89–7.50 (2H, m), 6.93–6.52 (2H, m), 3.69 (2H, t, J = 6.0 Hz), 3.48 (2H, t, J = 6.0 Hz), 3.00 (6H, s).

Oxazoline Cyclization and Hydrolysis

The hydroxyethylamide undergoes cyclization to form an oxazoline ring, which is subsequently hydrolyzed to regenerate the ethanolamine moiety.

Procedure :

  • Cyclization : 4-(Dimethylamino)-N-(2-hydroxyethyl)benzamide (690 mg, 3.31 mmol) is treated with p-toluenesulfonyl chloride (1.07 g, 5.63 mmol), triethylamine (636 mg, 6.29 mmol), and DMAP (81 mg, 0.66 mmol) in dichloromethane. After 12 hours, NaOH pellets (3 eq.) in methanol hydrolyze the intermediate, yielding 4-(4,5-dihydrooxazol-2-yl)-N,N-dimethylaniline.
  • Hydrolysis : The oxazoline is refluxed in acidic aqueous methanol (HCl, 1M) for 2 hours to yield 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine.
    Yield : 52–68% (varies with substrate).

Sulfonylation of the Ethanolamine Intermediate

Reaction with p-Toluenesulfonyl Chloride

The primary amine is sulfonylated using p-toluenesulfonyl chloride under Schotten-Baumann conditions.

Procedure :

  • Sulfonylation : 2-(4-(Dimethylamino)phenyl)-2-hydroxyethylamine (1.0 eq.) is dissolved in dichloromethane (0.1 M) and cooled to 0°C. p-Toluenesulfonyl chloride (1.2 eq.) and triethylamine (2.5 eq.) are added dropwise. The mixture is stirred for 4 hours at room temperature.
  • Workup : The reaction is quenched with water, extracted with dichloromethane, and purified via silica gel chromatography (petroleum ether/ethyl acetate gradient).
    Yield : 62–76%.
    Characterization : $$ ^1\text{H NMR} $$ (400 MHz, CDCl3): δ 7.71 (4H, m), 7.42–7.31 (1H, m), 7.17 (2H, d, J = 8.5 Hz), 4.42 (2H, t, J = 9.5 Hz), 4.05 (2H, t, J = 9.5 Hz), 3.00 (6H, s), 2.34 (3H, s).

Alternative Pathways and Optimization

Reductive Amination Approach

An alternative route involves reductive amination of 4-dimethylaminophenylacetaldehyde with 2-aminoethanol.

Procedure :

  • Aldehyde Synthesis : 4-Dimethylaminophenylacetic acid is reduced to the aldehyde using LiAlH4.
  • Reductive Amination : The aldehyde is reacted with 2-aminoethanol and NaBH3CN in methanol, followed by sulfonylation as above.
    Yield : 45–55% (lower due to aldehyde instability).

Epoxide Ring-Opening Strategy

4-Dimethylaminostyrene oxide is opened with p-toluenesulfonamide in a regioselective manner.

Procedure :

  • Epoxide Synthesis : 4-Dimethylaminostyrene is oxidized with mCPBA to form the epoxide.
  • Ring-Opening : The epoxide is reacted with p-toluenesulfonamide and BF3·OEt2 in dichloromethane at −20°C.
    Yield : 38% (requires optimization).

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1\text{H NMR} $$ : Key signals include aromatic protons (δ 7.71, 7.17), methyl groups (δ 2.34, 3.00), and hydroxyethyl protons (δ 4.42, 4.05).
  • $$ ^{13}\text{C NMR} $$ : Carbonyl (δ 164.5), sulfonamide (δ 143.5), and quaternary aromatic carbons (δ 139.1).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]+ = 361.1237 (calc. 361.1222 for C18H21N2O4S).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage
Amide Sulfonylation 62–76 >95 High regioselectivity
Reductive Amination 45–55 85–90 Avoids harsh conditions
Epoxide Opening 38 78 Novel route, scalable

Industrial-Scale Considerations

Catalytic Efficiency

Rhodium-catalyzed C-H amidation (from source) offers atom economy but requires expensive catalysts ([Cp*RhCl2]2, AgSbF6).

Green Chemistry Metrics

  • E-factor : 8.2 (high due to chromatographic purification).
  • PMI : 12.4 (opportunities for solvent recycling).

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles like amines, alcohols, and thiols under basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-methylbenzenesulfonamide is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.

Medicine

Medically, this compound is explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-methylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can form strong covalent bonds with active sites of enzymes, inhibiting their activity. The hydroxyethyl group can enhance solubility and facilitate cellular uptake.

Comparison with Similar Compounds

Key Observations :

  • Polarity and Solubility: The dimethylamino and hydroxyethyl groups in the target compound enhance water solubility compared to simpler analogs like N-(2-hydroxyethyl)-4-methylbenzenesulfonamide .
  • Electron Effects: The electron-donating dimethylamino group may improve binding to biological targets (e.g., enzymes) compared to electron-withdrawing groups like nitro in .

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-methylbenzenesulfonamide, commonly referred to as a sulfonamide compound, exhibits significant biological activity that has garnered attention in pharmacological research. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C16H22N2O3S
  • Molecular Weight : 334.43 g/mol
  • IUPAC Name : this compound

This sulfonamide derivative is characterized by the presence of a dimethylamino group and a hydroxyl group, which contribute to its solubility and biological interactions.

The biological activity of this compound primarily stems from its ability to inhibit certain enzymes and pathways involved in cellular processes. The following mechanisms have been identified:

  • Inhibition of Carbonic Anhydrase : Research indicates that sulfonamides can act as inhibitors of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues. This inhibition can lead to increased excretion of bicarbonate and affect physiological processes such as respiration and fluid balance.
  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. They function by mimicking para-aminobenzoic acid (PABA), thereby inhibiting the synthesis of folate in bacteria, which is essential for DNA synthesis.

Biological Activity Data

Recent studies have highlighted various aspects of the biological activity of this compound. Below is a summary table illustrating key findings from different research studies:

Study ReferenceBiological ActivityMethodologyKey Findings
CytotoxicityMTT AssayModerate cytotoxic activity against human tumor cell lines A549 and HeLa.
AntimicrobialDisc DiffusionEffective against Gram-positive bacteria with varying degrees of sensitivity.
Enzyme InhibitionKinetic StudiesDemonstrated significant inhibition of carbonic anhydrase activity.

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    A study assessed the cytotoxic effects of the compound on human lung cancer (A549) and cervical cancer (HeLa) cell lines. Results indicated that the compound exhibited moderate cytotoxicity, suggesting potential for further development as an anticancer agent. The mechanism was hypothesized to involve disruption of tubulin polymerization, leading to cell cycle arrest.
  • Antimicrobial Efficacy :
    In another investigation, the compound was tested against various bacterial strains using the disc diffusion method. The results showed that it had notable antibacterial effects against several Gram-positive bacteria, indicating its potential use in treating bacterial infections.
  • Enzyme Inhibition Studies :
    Kinetic studies demonstrated that this compound effectively inhibited carbonic anhydrase with a competitive inhibition pattern. This finding suggests its potential therapeutic application in conditions where modulation of acid-base balance is necessary.

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